5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and an amino group
Preparation Methods
The synthesis of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4,5-dimethyl-1,3-thiazole with appropriate reagents under controlled conditions.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving an amino group and a carbonyl compound.
Coupling of the Rings: The thiazole and pyrrole rings are then coupled together using a suitable catalyst.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using ammonia or an amine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., 0-100°C).
Scientific Research Applications
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one include:
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one: This compound has a similar structure but with a hydroxypropyl group instead of a phenyl group.
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-1,2-dihydro-3H-pyrrol-3-one: This compound includes a hydroxy-1,1-dioxidotetrahydro-3-thienyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3OS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-phenyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H15N3OS/c1-9-10(2)20-15(17-9)13-12(19)8-18(14(13)16)11-6-4-3-5-7-11/h3-7,16,19H,8H2,1-2H3 |
InChI Key |
YGWOKEBZUOTTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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